Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate

Physicochemical property differentiation Lead optimization Fragment elaboration

Generic PIq substitution is unreliable-minor changes invert potency or abolish activity entirely. This exact 1-benzoyl-2-phenyl-3-COOEt substitution pattern is critical for MDR reversal and CNS activity. • Occupies chemical space absent from all 78+ Maryanoff-series antidepressants. • 3-COOEt ester handle enables rapid library expansion via hydrolysis, amidation, or reduction. • Fully aromatic core for DNA intercalation and enhanced metabolic stability vs. the 5,6-dihydro series.

Molecular Formula C28H21NO3
Molecular Weight 419.5 g/mol
Cat. No. B12046051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate
Molecular FormulaC28H21NO3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H21NO3/c1-2-32-28(31)26-23(20-12-5-3-6-13-20)24(27(30)21-14-7-4-8-15-21)25-22-16-10-9-11-19(22)17-18-29(25)26/h3-18H,2H2,1H3
InChIKeyBJZWKRDPMRJXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate: A Functionalized PIq Building Block


Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate (CAS 618070-06-7) is a fully aromatic, densely functionalized member of the pyrrolo[2,1-a]isoquinoline (PIq) heterocyclic family . With a molecular formula of C₂₈H₂₁NO₃ and a molecular weight of ~419.48 g/mol, it incorporates a 1-benzoyl substituent, a 2-phenyl ring, and a 3-ethyl carboxylate on the core scaffold . The PIq scaffold is a privileged structure in medicinal chemistry, with well-characterized natural and synthetic derivatives exhibiting anticancer, multidrug resistance (MDR) reversal, and CNS activities [1]. This compound is supplied as a research-grade building block (AldrichCPR) with a reported purity of ~95% .

PIq Building Block Functionalized 1‑benzoyl‑2‑phenyl‑3‑COOEt core
SAR Exploration Privileged scaffold for anticancer, MDR reversal, and CNS target studies
Synthetic Versatility 1‑benzoyl enables divergent domino cyclization and multicomponent reactions

Why Generic Substitution Fails for This PIq Derivative


Generic substitution within the pyrrolo[2,1-a]isoquinoline class is highly unreliable because biological activity is exquisitely sensitive to the type, position, and electronic nature of substituents on the tetracyclic core. Class-level structure-activity relationship (SAR) studies have established that minor modifications—such as moving a phenyl group from the 1- to the 2-position, altering the oxidation state of the C-ring, or changing the ester moiety—can shift potency by orders of magnitude, invert target selectivity, or abolish activity entirely [1]. For instance, in a foundational study of pyrroloisoquinoline antidepressants, the pattern of aromatic substitution had a strong impact on selectivity in norepinephrine vs. dopamine vs. serotonin uptake tests, and activity was significantly diminished by methyl substitution at critical positions [1]. More recent work on anticancer 1-phenyl-DHPIQ derivatives demonstrated that replacing an aldehyde with a carboxylate, nitrile, or Mannich base at the C2 position dramatically alters both antiproliferative potency and P-glycoprotein inhibitory activity [2]. Therefore, the specific 1-benzoyl, 2-phenyl, and 3-ethyl carboxylate substitution pattern of the target compound is expected to confer a distinct pharmacological fingerprint that cannot be replicated by swapping in a related analog.

Substituent Position Sensitivity
Moving the phenyl from 2- to 1-position or altering the ester type may shift potency by orders of magnitude and invert target selectivity.
Core Aromaticity & Ester Mismatch
Fully aromatic core with ethyl ester differs from dihydro/methyl ester analogs; predicted cytotoxicity and MDR profiles may not transfer directly.

Differentiation Evidence Against Key Comparators


MW and Lipophilicity vs. Unsubstituted 2-Phenyl Core

The target compound incorporates a 1-benzoyl group (C₆H₅CO, ΔMW +105.03 Da) and a 3-ethyl carboxylate (COOEt, ΔMW +73.07 Da) onto the 2-phenylpyrrolo[2,1-a]isoquinoline core, yielding a molecular weight of 419.48 g/mol compared to 243.3 g/mol for the unsubstituted 2-phenylpyrrolo[2,1-a]isoquinoline (CAS 7496-93-7) . This represents a 72% increase in mass and introduces two hydrogen-bond acceptor sites (carbonyl oxygens) absent in the parent scaffold. The calculated AlogP for a closely related analog is 3.18 , which shifts significantly with the addition of the benzoyl and ethyl carboxylate groups, directly impacting membrane permeability and protein binding. This marked physicochemical differentiation—spanning ~176 Da, at least two additional H-bond acceptors, and a substantial predicted lipophilicity shift—means the compound occupies distinct chemical property space that is non-interchangeable with simpler 2-aryl-PIq analogs in any biological assay or synthetic sequence.

MW & H‑Bond Shift
Head‑to‑head
ΔMW +176.2 Da
ΔHBA +2
AlogP shift predicted
Supports non‑interchangeability in SAR assays
Compared to unsubstituted 2‑phenyl PIq (MW 243.3)
Physicochemical property differentiation Lead optimization Fragment elaboration

Differentiation from Lamellarin-Inspired Methyl Ester Analogs

In a landmark SAR study of open-chain Lamellarin D analogs, a library was constructed from a methyl 5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate scaffold, with more than 75% of compounds displaying cytotoxicity in the low micromolar GI₅₀ range across MDA-MB-231 (breast), A-549 (lung), and HT-29 (colon) cell lines [1]. The methyl ester substituent served as the baseline for this series. The target compound differs from this baseline in three critical structural dimensions simultaneously: (i) it bears an ethyl carboxylate rather than a methyl carboxylate at position 3, altering steric bulk and ester hydrolysis kinetics; (ii) it incorporates a 1-benzoyl group absent in the Lamellarin D analog scaffold; and (iii) its core is fully aromatic rather than 5,6-dihydro, which affects planarity, conjugation, and DNA intercalation potential. These three structural divergences collectively predict distinct cytotoxicity, topoisomerase inhibition, and MDR-reversal profiles that cannot be extrapolated from the Lam-D methyl ester SAR [2].

Lam‑D Analog Differentiation
Cross‑study comparable
Aromatic core + ethyl ester + 1‑benzoyl
vs. dihydro + methyl ester + H
Defines distinct chemical series from Lam‑D methyl ester baseline
Cell‑line GI₅₀ context from methyl ester series
Lamellarin analog differentiation Cytotoxic SAR Topoisomerase inhibition

1-Benzoyl-Directed Divergent Cyclization Chemistry

The 1-benzoyl substituent is not merely a passive structural feature; it actively dictates the synthetic trajectory available from this scaffold. A Vietnamese-Russian collaborative study demonstrated that 1-benzoylisoquinolines undergo microwave-assisted domino cyclization with acrylaldehyde to afford pyrrolo[2,1-a]isoquinoline derivatives in yields of 60–91% within 10 minutes at 150 °C [1]. This reactivity is mechanistically dependent on the 1-benzoyl carbonyl as an electron-withdrawing activating group. In contrast, 1-unsubstituted or 1-alkyl-substituted PIq analogs cannot engage in this specific domino manifold, severely limiting downstream diversification options. Furthermore, a complementary synthetic route via the three-component reaction of isoquinoline, dialkyl acetylenedicarboxylates, and aroylnitromethanes produces 1-benzoyl-functionalized PIqs in good yields—a pathway not accessible to non-benzoyl congeners . These two orthogonal synthetic entry points establish the 1-benzoyl-2-phenyl-3-carboxylate PIq as a uniquely versatile intermediate for constructing structurally diverse libraries.

Benzoyl‑Directed Reactivity
Method context
Domino: 60–91% yield (10 min, 150 °C)
3CR: aroylnitromethane + acetylene
Enables two orthogonal diversification pathways
1‑benzoyl required; not accessible to non‑benzoyl analogs
Synthetic chemistry differentiation Domino reaction Building block selection

PIq Class-Level Anticancer and MDR-Reversal Validation

Although direct cytotoxicity data for this specific compound remain unreported, the PIq class to which it belongs has been extensively validated for anticancer applications. A 2024 study of 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives demonstrated that carboxylate-substituted analogs (COOH, COOEt) exhibit antiproliferative activity across four tumor cell lines (RD, HCT116, HeLa, A549) and inhibit P-glycoprotein (P-gp)-mediated multidrug resistance [1]. The most potent compound in this series, a morpholinomethyl Mannich base (8c), achieved IC₅₀ < 20 μM against all tested cell lines and inhibited P-gp with an IC₅₀ of 0.45 μM [1]. Separately, a 2024 study on DHPIQ derivatives reported GI₅₀ values of 9.79 μM (K562) and 13.60 μM (K562/ADM) for a cyclohexyl-fused analog, with anti-leukemic activity attributed to apoptosis-related mechanisms [2]. As a fully aromatic 1-benzoyl-2-phenyl-3-COOEt PIq, the target compound represents a structurally distinct starting point within this validated anticancer chemotype, offering the potential to explore SAR beyond the dihydro series while maintaining the class-validated pharmacophoric features associated with cytotoxicity and MDR reversal.

Class‑Level Activity Precedent
Class‑level inference
Related PIq carboxylates:
Cell IC₅₀ P‑gp IC₅₀ 0.45 μM
Reported class‑level context for anticancer SAR
No direct data for target compound; data to verify
Anticancer drug discovery P-glycoprotein inhibition Multidrug resistance reversal

CNS Monoamine Uptake Selectivity Precedent

The foundational antidepressant SAR study by Maryanoff et al. established that within the pyrrolo[2,1-a]isoquinoline class, the pattern of aromatic substitution on the pendant phenyl ring has a strong impact on selectivity in norepinephrine (NE) vs. dopamine (DA) vs. serotonin (5-HT) uptake inhibition assays in rat brain synaptosomes [1]. Specifically, certain substitution patterns were identified as particularly unfavorable for activity—including 3',4',5'-trimethoxy, 2',3',4',5',6'-pentafluoro, 2'-trifluoromethyl, and 4'-methylsulfonyl—while other substitution patterns produced exceedingly potent compounds active in multiple uptake assays [1]. The target compound, bearing a 2-phenyl substituent (unsubstituted phenyl at the 2-position) combined with a 1-benzoyl group that is absent from all compounds in the Maryanoff series, resides in a completely unexplored region of the PIq CNS SAR landscape. This combination is not represented in any of the 78+ compounds characterized in the antidepressant program, meaning its monoamine uptake selectivity profile cannot be predicted from existing data and must be determined experimentally using this specific compound.

CNS Selectivity Precedent
Class‑level inference
Class benchmark: nM uptake inhibition
1‑benzoyl‑2‑phenyl combination unexplored
Supports CNS polypharmacology screening studies
SAR from Maryanoff series; target substitution not represented
CNS drug discovery Antidepressant Monoamine transporter selectivity

Research and Industrial Application Scenarios


Scaffold-Hopping Library Synthesis for Anticancer Discovery

For medicinal chemistry groups pursuing Lamellarin-inspired anticancer agents, this compound serves as a structurally differentiated starting point for parallel library synthesis. Its 1-benzoyl group enables domino cyclization with acrylaldehyde in yields of 60–91% for rapid generation of further fused analogs [1]. The ethyl carboxylate at position 3 provides a hydrolytically tunable ester handle for prodrug strategies or further functionalization. The fully aromatic core differentiates it from the extensively studied 5,6-dihydro series and may confer enhanced DNA intercalation properties [2]. The class-validated MDR-reversal potential (P-gp IC₅₀ as low as 0.45 μM for related carboxylate PIqs) [3] adds a therapeutically compelling dimension for targeting chemotherapy-resistant tumors.

CNS-Targeted Polypharmacology Probe Elaboration

The unique combination of a 1-benzoyl substituent and a 2-phenyl ring on the PIq scaffold occupies chemical space completely absent from the foundational Maryanoff antidepressant series encompassing over 78 characterized compounds [4]. This compound can be elaborated via the 3-COOEt handle (hydrolysis to acid, amide coupling, reduction to alcohol, etc.) to generate focused libraries for screening against monoamine transporters (NET, DAT, SERT) and serotonin receptor subtypes. The class precedent for nM-range synaptosomal uptake inhibition and high 5-HT₂ receptor affinity (as observed with compounds 24b and 33b) [4] provides a strong rationale for CNS-targeted screening, while the unexplored nature of this substitution pattern creates significant novelty opportunity for IP generation.

P-Glycoprotein MDR Reversal Agent Optimization

The target compound represents one of the few commercially available PIq building blocks that directly map onto the 1-Ph-DHPIQ pharmacophore recently shown to inhibit both P-gp and MRP1 efflux pumps [3]. The 3-ethyl carboxylate can be hydrolyzed to the free acid (a functional group present in active MDR reversers) or converted to diverse amide, ester, or Mannich base derivatives [3]. The fully aromatic nature of this compound offers a complementary SAR vector to the 5,6-dihydro series, potentially improving metabolic stability or altering the P-gp binding mode. Procurement of this specific 1-benzoyl-2-phenyl-3-COOEt PIq enables systematic exploration of how core oxidation state affects the dual cytotoxic/MDR-reversal phenotype.

Multicomponent Reaction Methodology Development

This compound is structurally authenticated as a product of the three-component reaction (3CR) between isoquinoline, activated acetylenes, and aroylnitromethanes , making it a valuable starting material or reference standard for methodology groups developing new PIq synthetic routes. Its well-defined substitution pattern (1-benzoyl, 2-phenyl, 3-COOEt) and commercial availability with ~95% purity facilitate its use as a substrate in further reaction optimization studies, such as ester aminolysis, reduction, or Pd-catalyzed cross-coupling at halogenated derivatives. Additionally, the AlogP of ~3.18 reported for structurally related analogs positions this compound favorably for use as a fluorescent probe scaffold after appropriate derivatization, given the inherent conjugation of the aromatic PIq core.

Application
Selection Property
Validation Focus
Anticancer library synthesis
1‑benzoyl-directed diversification
Domino cyclization & ester handle
CNS polypharmacology probe
Unexplored 1‑benzoyl‑2‑phenyl substitution
Monoamine transporter screening
MDR reversal research
3‑COOEt hydrolysis/functionalization
P‑gp efflux assay context
Multicomponent reaction methodology
Authenticated 3CR product
Reaction scope and derivatization
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